2-(Pyrrolidin-1-yl)pyridine-3-carbaldehydehydrochloride
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Overview
Description
2-(Pyrrolidin-1-yl)pyridine-3-carbaldehydehydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyridine ring with an aldehyde group at the 3-position and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)pyridine-3-carbaldehydehydrochloride typically involves the reaction of pyridine-3-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)pyridine-3-carbaldehydehydrochloride can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted pyridine derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
2-(Pyrrolidin-1-yl)pyridine-3-carbaldehydehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(Pyrrolidin-1-yl)pyridine-3-carbaldehydehydrochloride exerts its effects involves interactions with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Pyrrolidine-2-one: A structural analog with a lactam ring instead of an aldehyde group.
Pyrrolidine-2,5-dione: Another analog with two carbonyl groups in the ring.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring system.
Uniqueness
2-(Pyrrolidin-1-yl)pyridine-3-carbaldehydehydrochloride is unique due to the presence of both a pyrrolidine ring and a pyridine ring with an aldehyde group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C10H13ClN2O |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylpyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C10H12N2O.ClH/c13-8-9-4-3-5-11-10(9)12-6-1-2-7-12;/h3-5,8H,1-2,6-7H2;1H |
InChI Key |
PDFDJVLPLQXEQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)C=O.Cl |
Origin of Product |
United States |
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